1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular formula is C9H9BrFNO, and it features a unique structure that includes both an amino group and a bromopropanone moiety. This compound is primarily studied for its potential applications in pharmaceuticals, particularly as a precursor or intermediate in drug development.
The compound can be synthesized from commercially available starting materials, including 2-amino-6-fluorobenzene. The synthesis often involves halogenation and subsequent reactions to introduce the bromopropanone functionality.
1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one falls under the category of organic compounds, specifically as an aromatic amine derivative. It is classified as a brominated ketone due to the presence of both bromine and a ketone functional group in its structure.
The synthesis of 1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Continuous flow reactors may be employed in industrial settings to enhance efficiency during the synthesis process.
The molecular structure of 1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one can be represented by the following data:
| Property | Data |
|---|---|
| Molecular Formula | C9H9BrFNO |
| Molecular Weight | 246.08 g/mol |
| IUPAC Name | 1-(2-amino-6-fluorophenyl)-3-bromopropan-2-one |
| InChI | InChI=1S/C9H9BrFNO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5,12H2 |
| InChI Key | FOAIJCWGBGLUEN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)CC(=O)CBr)N |
This structure highlights the presence of both an amino group and a fluorinated aromatic ring, which contribute to its reactivity and potential biological activity.
1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one is capable of undergoing various chemical reactions:
The conditions for these reactions vary:
The compound exhibits typical characteristics associated with aromatic amines and halogenated ketones:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties make it suitable for various synthetic applications in organic chemistry.
1-(2-Amino-6-fluorophenyl)-3-bromopropan-2-one has several notable applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6